molecular formula C15H22N2O B5452729 2-(2-methylphenyl)-N-(1-methylpiperidin-4-yl)acetamide

2-(2-methylphenyl)-N-(1-methylpiperidin-4-yl)acetamide

Cat. No.: B5452729
M. Wt: 246.35 g/mol
InChI Key: JSVDKDKIATWWLM-UHFFFAOYSA-N
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Description

2-(2-methylphenyl)-N-(1-methylpiperidin-4-yl)acetamide is an organic compound with a complex structure It is characterized by the presence of a 2-methylphenyl group and a 1-methylpiperidin-4-yl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methylphenyl)-N-(1-methylpiperidin-4-yl)acetamide typically involves the reaction of 2-methylphenylacetic acid with 1-methylpiperidine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-methylphenyl)-N-(1-methylpiperidin-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted acetamides.

Scientific Research Applications

2-(2-methylphenyl)-N-(1-methylpiperidin-4-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential analgesic and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-methylphenyl)-N-(1-methylpiperidin-4-yl)acetamide involves its interaction with specific molecular targets. It may act as an agonist or antagonist at certain receptors, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-methylphenyl)-N-(1-ethylpiperidin-4-yl)acetamide
  • 2-(2-methylphenyl)-N-(1-methylpiperidin-4-yl)propionamide

Uniqueness

2-(2-methylphenyl)-N-(1-methylpiperidin-4-yl)acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a 2-methylphenyl group and a 1-methylpiperidin-4-yl group attached to an acetamide backbone sets it apart from other similar compounds, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(2-methylphenyl)-N-(1-methylpiperidin-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O/c1-12-5-3-4-6-13(12)11-15(18)16-14-7-9-17(2)10-8-14/h3-6,14H,7-11H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSVDKDKIATWWLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC(=O)NC2CCN(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>37 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47199924
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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